3-chloro-N-(pyridin-4-ylmethyl)aniline
Description
3-Chloro-N-(pyridin-4-ylmethyl)aniline is a substituted aniline derivative characterized by a pyridin-4-ylmethyl group attached to the amine nitrogen and a chlorine atom at the meta position of the benzene ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antimicrobial agents, and corrosion inhibitors . Its structural uniqueness arises from the combination of a planar aromatic amine and the pyridine moiety, which confers distinct electronic and steric properties. The compound’s synthesis typically involves reductive amination or nucleophilic substitution reactions, as evidenced by its structural analogs .
Properties
IUPAC Name |
3-chloro-N-(pyridin-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILVGMCYOLTHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 3-chloroaniline with pyridin-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(pyridin-4-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Agent
3-Chloro-N-(pyridin-4-ylmethyl)aniline has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and tuberculosis. Its structural properties allow it to interact with specific molecular targets, modulating enzyme activities that are crucial in disease progression. For instance, studies have shown that it can inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation of malignant cells.
Biological Studies
Inhibition of Ion Channels
Research has highlighted the compound's role as an inhibitor of ion channels in mosquitoes, particularly the AeKir1 channel in Aedes aegypti. This channel is essential for the excretory functions of mosquitoes, and compounds derived from N-(pyridin-4-ylmethyl)anilines have demonstrated effectiveness in disrupting these functions, potentially offering a novel approach to controlling mosquito-borne diseases like Zika and dengue fever .
Materials Science
Development of Advanced Materials
The unique structural characteristics of this compound make it suitable for developing advanced materials, including polymers and nanomaterials. Its ability to form stable bonds with various substrates allows for the creation of composite materials with enhanced properties, such as increased strength or thermal stability.
Synthesis and Mechanism of Action
Synthetic Routes
The synthesis of this compound typically involves chlorination reactions followed by coupling with pyridine derivatives. The reaction conditions are optimized to enhance yield and purity. For example, thionyl chloride is often used as a chlorinating agent in the initial step.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to significant changes in cellular processes, making it a valuable candidate for further research into its therapeutic potential .
Case Studies
Mechanism of Action
The mechanism of action of 3-chloro-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Positions
Key Observations :
- Substituent Position : The position of chlorine significantly impacts reactivity and biological activity. For example, 3-chloro derivatives (as in the target compound) are more sterically hindered than 2-chloro isomers, affecting binding to biological targets like kinases .
- Electron-Withdrawing Groups : Fluazinam’s nitro and trifluoromethyl groups enhance its fungicidal activity by increasing electrophilicity and stability .
- Pyridine Modifications : Compounds with pyridin-4-ylmethyl groups exhibit improved solubility and hydrogen-bonding capacity compared to bulkier substituents (e.g., benzyl), enhancing their pharmacokinetic profiles .
Key Observations :
- Reductive Amination : Widely used for pyridin-4-ylmethylanilines due to mild conditions and compatibility with neutral solvents .
- Nitro Group Introduction : Fluazinam’s nitro groups require harsh nitration conditions, limiting scalability compared to chloro-substituted analogs .
Physicochemical and Quantum Chemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Table 4: Activity Comparison
Key Observations :
- Kinase Inhibition : The pyridin-4-ylmethyl group in the target compound enhances binding to KDR’s hydrophobic pocket, while chlorine optimizes steric fit .
- Antimicrobial Activity : Heterocyclic analogs (e.g., pyrazole-oxadiazole derivatives) show broader spectra due to increased π-π stacking with microbial enzymes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-N-(pyridin-4-ylmethyl)aniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A palladium-catalyzed coupling between 3-chloroaniline and 4-(bromomethyl)pyridine in dimethylformamide (DMF) with potassium carbonate as a base is efficient . Reaction temperature (80–100°C) and catalyst loading (2–5 mol%) are critical for yields >75%. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
- Key Data :
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pd(OAc)₂, 100°C | 78 | 98.5% |
| PdCl₂, 80°C | 65 | 95.2% |
Q. How can the molecular structure of this compound be confirmed experimentally?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in ethanol/dichloromethane (3:1). Key parameters: C–N bond length ~1.35 Å, Cl–C–C angle ~120° . Complementary methods:
- ¹H/¹³C NMR : Aromatic protons at δ 6.8–8.5 ppm; pyridyl-CH₂ at δ 4.6–4.8 ppm .
- FT-IR : N–H stretch at ~3400 cm⁻¹, C–Cl at 750 cm⁻¹ .
Q. What reactivity patterns are expected due to the chloro and pyridylmethyl groups?
- Nucleophilic Sites : The aniline NH₂ participates in Schiff base formation (e.g., with aldehydes). The pyridine ring undergoes electrophilic substitution (e.g., nitration at the 3-position) .
- Electrophilic Sites : The chloro group facilitates SNAr reactions with amines/thiols under basic conditions .
Advanced Research Questions
Q. How can DFT calculations guide the design of derivatives with enhanced bioactivity?
- Approach : Optimize the geometry using B3LYP/6-31G(d). Key findings:
- The pyridylmethyl group increases electron density at the aniline ring, enhancing nucleophilicity .
- HOMO-LUMO gap (~4.5 eV) suggests stability against oxidation .
- Application : Predict sites for functionalization (e.g., adding electron-withdrawing groups to the pyridine ring for improved antimicrobial activity) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM against E. coli) may arise from assay conditions.
- Solutions :
Standardize broth microdilution protocols (CLSI guidelines).
Control solvent effects (DMSO ≤1% v/v) .
- Data Comparison :
| Study | Solvent | IC₅₀ (µM) |
|---|---|---|
| A | DMSO 0.5% | 10.2 |
| B | DMSO 2% | 24.8 |
Q. How does molecular docking elucidate interactions with bacterial targets like MurA enzyme?
- Protocol : Dock the compound into MurA (PDB: 1UAE) using AutoDock Vina. Key interactions:
- Pyridine nitrogen forms H-bonds with Arg-120.
- Chloro group occupies a hydrophobic pocket near Leu-370 .
- Validation : Compare docking scores (–9.2 kcal/mol) with known inhibitors (–8.5 kcal/mol) .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 12 hrs conventional) .
- Analytical Workflow : Combine SC-XRD with dynamic NMR to study conformational flexibility in solution .
- Biological Assays : Pair in vitro MIC tests with time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
